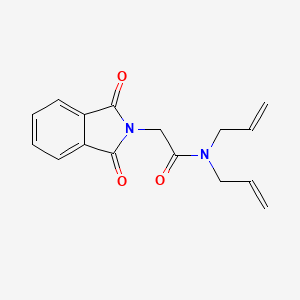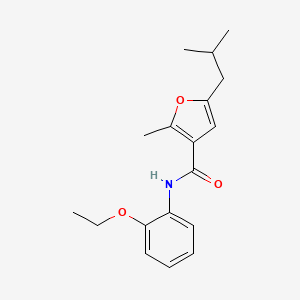
N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with an ethoxyphenyl group, a methyl group, and a methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the ethoxyphenyl, methyl, and methylpropyl groups can be achieved through various substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboxamide group can lead to the formation of amines or other reduced products.
Substitution: The ethoxyphenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Amines and other reduced forms of the carboxamide group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide can be compared with other similar compounds such as:
N-(2-methoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)-2-methyl-5-(2-ethylpropyl)furan-3-carboxamide: Similar structure but with an ethylpropyl group instead of a methylpropyl group.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-5-21-17-9-7-6-8-16(17)19-18(20)15-11-14(10-12(2)3)22-13(15)4/h6-9,11-12H,5,10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTBYQZYJIGCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(OC(=C2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
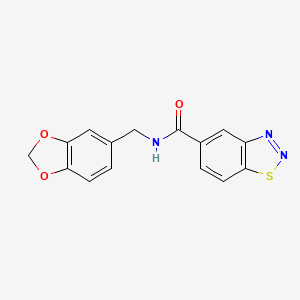
![2-(3,4-dimethoxybenzyl)-3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-4(3H)-quinazolinone](/img/structure/B5581918.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-3-piperidinecarboxamide](/img/structure/B5581924.png)
![1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5581934.png)
![(1S,5R)-6-benzyl-3-[2-(2-methylphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5581940.png)
![4-{2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxybenzoyl}-2-methyl-1,4-oxazepane](/img/structure/B5581948.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-thiophenecarboxamide](/img/structure/B5581952.png)
![2-(morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid](/img/structure/B5581959.png)
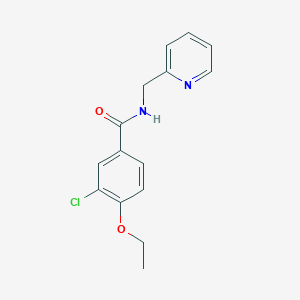
![(E)-1-[3,5-dichloro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5581986.png)
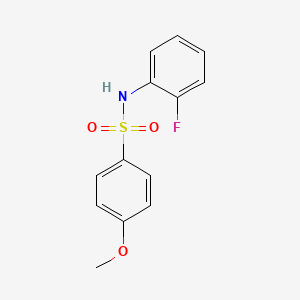
![1-benzyl-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5582003.png)
![2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B5582010.png)
